[(Oxetan-3-yl)methyl]hydrazine
Description
Historical Development of Oxetane (B1205548) Chemistry in Organic Synthesis
The study of oxetanes, four-membered cyclic ethers, has evolved significantly since their initial discovery. Early investigations were often hampered by the inherent ring strain of the oxetane core, which makes their synthesis challenging. magtech.com.cn The kinetics of cyclization to form four-membered saturated cyclic ethers are notably slower than for their three-, five-, and six-membered counterparts. acs.org However, the realization that this strain could be harnessed for synthetic transformations led to a resurgence of interest. acs.orgresearchgate.net
Key milestones in oxetane synthesis include the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of an alkene with a carbonyl compound, which provides a direct route to the oxetane ring. magtech.com.cnchim.it Another fundamental approach is the intramolecular Williamson etherification, involving the cyclization of a functionalized acyclic precursor. magtech.com.cnacs.org Over the past decades, and particularly in recent years, a plethora of new synthetic methodologies have been developed to access a wide variety of substituted oxetanes, driven by their increasing importance in medicinal chemistry. magtech.com.cnacs.org
Evolution of Hydrazine (B178648) Chemistry in Synthetic Transformations
Hydrazine (N₂H₄) and its derivatives have a rich history in organic synthesis, dating back to the 19th century with Emil Fischer's work on phenylhydrazine. princeton.edu Initially recognized for its role in the characterization of carbonyl compounds through the formation of hydrazones, the applications of hydrazine chemistry have expanded dramatically. princeton.eduwikipedia.org
Hydrazine is a powerful reducing agent, famously utilized in the Wolff-Kishner reduction to convert carbonyls into methylene (B1212753) groups. wikipedia.org It also serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds. researchgate.net More recently, hydrazine and its derivatives have been employed in the construction of complex molecular frameworks like covalent organic frameworks (COFs), where the hydrazine linkage can be postsynthetically modified to create materials with specific properties. nih.govberkeley.eduresearchgate.net The ability of hydrazine to act not only as a reducing agent but also as a coordinating ligand has been explored in the synthesis of nanomaterials. nih.gov
Significance of Strained Four-Membered Heterocycles in Contemporary Organic Chemistry
Strained four-membered heterocycles, such as oxetanes and azetidines, occupy a unique and important space in modern organic chemistry. chim.itbritannica.com Their inherent ring strain, a consequence of distorted bond angles, makes them susceptible to ring-opening reactions, rendering them valuable synthetic intermediates. britannica.commsu.edursc.org This reactivity can be strategically exploited to introduce functional groups and build more complex molecular architectures. nih.gov
Beyond their utility as reactive intermediates, the incorporation of four-membered rings into larger molecules can significantly influence their physicochemical properties. acs.orgresearchgate.net For instance, the oxetane motif has been increasingly used in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups. acs.orgnih.govacs.org This substitution can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in drug design. researchgate.netnih.gov The three-dimensional nature of these rings also helps to increase the sp³ character of molecules, a desirable trait in modern drug discovery. acs.org
Conceptual Foundations for the Design and Investigation of Oxetane-Hydrazine Architectures
The design of hybrid molecules like [(Oxetan-3-yl)methyl]hydrazine is rooted in the principle of molecular hybridization, where distinct structural units are combined to achieve synergistic or novel properties. The oxetane ring, with its polar nature and ability to act as a hydrogen bond acceptor, can impart favorable physicochemical characteristics. acs.org The hydrazine moiety, on the other hand, provides a reactive handle for further functionalization and can participate in various chemical transformations. nih.govthieme-connect.de
The synthesis of such hybrids often involves the coupling of a pre-formed oxetane building block with a hydrazine derivative. For example, a common strategy involves the reaction of an oxetane bearing a suitable leaving group with hydrazine or a protected hydrazine equivalent. google.com The investigation of these architectures is driven by the potential to create novel scaffolds for medicinal chemistry, materials science, and other areas of chemical research. researchgate.netgoogle.com
Current Research Trends in Oxetane- and Hydrazine-Containing Molecular Frameworks
Current research in oxetane chemistry is heavily focused on the development of new and efficient synthetic methods to access diverse oxetane derivatives. magtech.com.cnresearchgate.net There is a strong emphasis on catalytic and enantioselective approaches to control the stereochemistry of these molecules. nih.gov The application of oxetanes in drug discovery continues to be a major driver, with numerous studies exploring their impact on the pharmacological properties of bioactive compounds. nih.govacs.org
In the realm of hydrazine chemistry, there is ongoing interest in its use for the synthesis of energetic materials and pharmaceuticals. researchgate.netuni-muenchen.de The development of novel reagents and methodologies involving hydrazine continues to expand its synthetic utility. acs.org Furthermore, the incorporation of hydrazine linkages into advanced materials, such as covalent organic frameworks for applications like water harvesting, represents a burgeoning area of research. nih.govberkeley.eduresearchgate.net The combination of these two vibrant fields of research in the form of oxetane-hydrazine hybrids is a testament to the ongoing quest for novel molecular structures with tailored functions.
Chemical Compound Data
| Compound Name |
| This compound |
| Phenylhydrazine |
| [(thiolan-3-yl)methyl]hydrazine dihydrochloride |
| [(oxan-3-yl)methyl]hydrazine hydrochloride |
| Oxetane |
| Azetidine |
| Hydrazine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H10N2O |
|---|---|
Molecular Weight |
102.14 g/mol |
IUPAC Name |
oxetan-3-ylmethylhydrazine |
InChI |
InChI=1S/C4H10N2O/c5-6-1-4-2-7-3-4/h4,6H,1-3,5H2 |
InChI Key |
NUPZATPYMMGWBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CNN |
Origin of Product |
United States |
Synthetic Methodologies for Oxetan 3 Yl Methyl Hydrazine and Structural Analogues
Strategies for Oxetane (B1205548) Ring Construction
The formation of the oxetane ring is a significant synthetic challenge due to its inherent ring strain. acs.org Consequently, methods to construct this heterocycle often rely on intramolecular reactions of highly activated substrates. Key strategies involve the formation of either a C-O bond or a C-C bond to close the four-membered ring. acs.org
Intramolecular Cyclization Approaches
Intramolecular cyclization is a cornerstone of oxetane synthesis. These reactions typically proceed via a 4-exo-tet cyclization, a kinetically less favored process compared to the formation of three, five, or six-membered rings. acs.org Success often requires the use of substrates with appropriately positioned leaving groups and nucleophiles to facilitate the ring-closing event.
A prominent example is the synthesis of oxetan-3-one, a versatile precursor for many 3-substituted oxetanes. Carreira and co-workers developed a widely used four-step synthesis starting from dihydroxyacetone dimer. The key step involves the intramolecular cyclization of a monotosylated ketal intermediate, which upon treatment with a base like sodium hydride (NaH), forms the oxetane ring. Subsequent acidic cleavage of the ketal yields oxetan-3-one. acs.org
Williamson Ether Cyclization Protocols
The Williamson ether synthesis is a classical and broadly applied method for forming ethers, including the cyclic ether of the oxetane ring. acs.org This SN2 reaction involves the intramolecular attack of an alkoxide on a carbon atom bearing a good leaving group, typically a halide or a sulfonate ester, in a 1,3-relationship. acs.org
The success of this approach is substrate-dependent, as it can compete with side reactions like elimination. The reaction works best with primary alkyl halides to avoid these competing pathways. For instance, enantiomerically enriched 2-aryl-substituted oxetanes have been prepared through the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization promoted by potassium hydroxide (B78521) (KOH). acs.org The general applicability of this method has made it a mainstay in the synthesis of complex molecules containing an oxetane ring. acs.org
| Precursor Type | Reagents | Product | Ref |
| 1,3-Halohydrin | Base (e.g., NaH, KOH) | Oxetane | acs.org |
| 1,3-Diol (via monotosylation) | 1. TsCl, Pyridine; 2. Base | Oxetane | acs.org |
| β-Halo ketone | 1. Chiral reducing agent; 2. Base | Chiral 2-substituted oxetane | acs.org |
Table 1. Examples of Williamson Ether Cyclization Protocols for Oxetane Synthesis.
Ring-Closing Metathesis for Spirocyclic Oxetane Derivatives
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various cyclic and spirocyclic systems under mild conditions. arkat-usa.org While its application for the direct formation of the oxetane ring is less common, it is a key strategy for synthesizing more complex spirocyclic systems where an oxetane is fused to another ring. Spirocyclic oxetanes are of significant interest in medicinal chemistry as they can act as rigid, polar scaffolds.
The general approach involves preparing a substrate containing two terminal alkenes, which are then cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst). This methodology has been successfully applied to create a wide variety of spiro-compounds, offering a route to novel structures with a double bond in the newly formed ring that can be used for further synthetic modifications. arkat-usa.org Although direct RCM to form the oxetane ring itself is not a primary route, it can be employed on substrates already containing an oxetane to build adjacent spirocyclic structures. In some Paternò-Büchi reactions to form spirocyclic oxetanes, metathesis has been observed as a minor side process. researchgate.net
Oxidative Cyclization Routes to Oxetane-3-ones
Oxidative cyclization methods provide an alternative pathway to the oxetane core, particularly for the synthesis of oxetan-3-ones. These methods often utilize readily available starting materials and proceed through novel mechanistic pathways.
A notable example is the gold-catalyzed one-step synthesis of oxetan-3-ones from propargylic alcohols. This "open flask" reaction is proposed to proceed through the formation of a reactive α-oxo gold carbene intermediate via intermolecular oxidation of the alkyne. This intermediate then undergoes an intramolecular O-H insertion to form the strained four-membered ring. This method is highly valuable as it provides direct access to the synthetically useful oxetan-3-one from the simple precursor, propargyl alcohol.
Another strategy involves the solvent-controlled oxidative cyclization of Michael adducts derived from malonates and chalcones. Using a combination of iodosobenzene (B1197198) and tetrabutylammonium (B224687) iodide, highly functionalized oxetanes can be synthesized with high diastereoselectivity.
Introduction and Derivatization of the Hydrazine (B178648) Moiety
Once the oxetane ring is constructed, particularly in the form of the versatile building block oxetan-3-one, the hydrazine moiety can be introduced. The primary method for this transformation is the condensation reaction between the carbonyl group of the oxetane precursor and hydrazine or its derivatives.
Condensation Reactions with Carbonyl Precursors (e.g., Oxetan-3-one, Ynones, α-Oxoesters)
The reaction between a carbonyl compound and hydrazine is a fundamental transformation that yields a hydrazone. wikipedia.orgwikipedia.org This reaction is the key step for linking a hydrazine group to the oxetane scaffold.
Reaction with Oxetan-3-one: The direct condensation of hydrazine hydrate (B1144303) with oxetan-3-one would form the corresponding oxetan-3-one hydrazone. This intermediate is a direct precursor to the target molecule. Subsequent reduction of the C=N double bond of the hydrazone, for instance via catalytic hydrogenation or with a reducing agent like sodium cyanoborohydride, would yield [(oxetan-3-yl)]hydrazine. The initial condensation is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. researchgate.netlibretexts.org
Reaction with Ynones and α-Oxoesters: Hydrazine's reactivity extends to other carbonyl precursors, often leading to the formation of stable heterocyclic products.
Ynones: The reaction of hydrazines with ynones (α,β-alkynyl ketones or esters) is a classical and efficient method for the synthesis of pyrazoles. The reaction proceeds via an initial Michael addition of the hydrazine to the alkyne, followed by intramolecular cyclization and dehydration.
α-Oxoesters: These 1,2-dicarbonyl compounds are versatile precursors for a variety of nitrogen-containing heterocycles. acs.org Their reaction with hydrazines is a common strategy for constructing pyrazole (B372694) and pyrazolone (B3327878) rings. acs.org Furthermore, reactions with amidrazones can lead to the formation of 1,2,4-triazin-6-ones. researchgate.net
| Carbonyl Precursor | Reagent | Primary Product | Ref |
| Ketone/Aldehyde (e.g., Oxetan-3-one) | Hydrazine | Hydrazone | wikipedia.orgwikipedia.org |
| Ynone | Hydrazine | Pyrazole | |
| α-Oxoester | Hydrazine | Pyrazole/Pyrazolone | acs.org |
| α-Oxoester | Amidrazone | 1,2,4-Triazin-6-one | researchgate.net |
Table 2. Condensation Reactions of Hydrazine and its Derivatives with Carbonyl Precursors.
Hydrazinolysis of Guanidine (B92328) Derivatives and Esters
Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, is a fundamental method for preparing hydrazine derivatives. This approach is particularly effective for the synthesis of acyl hydrazides from esters and for the formation of substituted hydrazines from specific guanidine precursors.
The reaction of esters with hydrazine hydrate is a standard and widely used method for the preparation of carboxylic acid hydrazides (acylhydrazides). researchgate.netrsc.org This nucleophilic substitution involves the attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety. researchgate.netresearchgate.net The process is typically carried out by heating the ester with hydrazine hydrate, sometimes in a solvent like ethanol. cdnsciencepub.com For industrial-scale production, methods involving reactive distillation have been developed to drive the reaction equilibrium towards the product by removing the alcohol byproduct. google.com While highly effective for many substrates, this method can be incompatible with certain protecting groups; for instance, benzyl (B1604629) esters may be cleaved during hydrazide formation. rsc.org
The reaction of nitroguanidine (B56551) with hydrazine and its salts can produce a range of products, including nitroaminoguanidine, as well as mono-, di-, and triaminoguanidine nitrate, depending on the reaction conditions. ntis.gov This demonstrates that guanidine derivatives can serve as precursors to more complex hydrazine-containing structures.
The following table summarizes the general transformations involved in hydrazinolysis for synthesizing hydrazine derivatives.
| Precursor Type | Reagent | Product Type | General Notes |
| Carboxylic Acid Ester | Hydrazine Hydrate | Acyl Hydrazide | A common and direct method for preparing hydrazides. researchgate.netrsc.org |
| Nitroguanidine | Hydrazine / Hydrazine Nitrate | Aminoguanidine Nitrates | Reaction conditions determine the final substitution pattern. ntis.gov |
| N,N-Dimethyldithiocarbamates | Hydrazine Hydrate | Mercaptans | An alternative application of hydrazinolysis for cleaving specific C-S bonds. cdnsciencepub.com |
Alkylation Processes for Hydrazine Derivatives (e.g., Methylation)
Alkylation of the hydrazine nitrogen atoms is a direct route to substituted hydrazines like [(Oxetan-3-yl)methyl]hydrazine. This can be achieved through several methods, including direct alkylation with alkyl halides and reductive alkylation with carbonyl compounds.
Direct alkylation involves the reaction of a hydrazine derivative with an electrophile, such as an alkyl halide. However, controlling the selectivity (mono- vs. di-alkylation and N vs. N' position) can be challenging. One effective strategy involves the formation of a nitrogen dianion from a protected hydrazine, followed by the addition of an alkylating agent. d-nb.infoacs.org This method allows for selective mono- or symmetrical double alkylation under mild conditions. d-nb.info Another approach uses a trifluoroacetyl protecting group on one of the hydrazine nitrogens, which activates it for selective alkylation with alcohols via the Mitsunobu reaction or with alkyl halides under basic conditions. cdnsciencepub.com
Reductive alkylation (or reductive amination) offers a one-pot procedure that avoids the isolation of hydrazone intermediates. organic-chemistry.org This method involves the reaction of a hydrazine with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of hydrazine with oxetane-3-carbaldehyde (B578757) and a suitable reducing agent like α-picoline-borane. organic-chemistry.org This approach is often efficient and avoids the use of toxic reagents, making it suitable for larger-scale synthesis. organic-chemistry.org
| Alkylation Method | Electrophile | Key Features | Potential Product from Hydrazine |
| Direct Alkylation | (Oxetan-3-yl)methyl halide | Can be performed with protected hydrazines to control selectivity. d-nb.infocdnsciencepub.com | This compound |
| Reductive Alkylation | Oxetane-3-carbaldehyde | One-pot procedure, avoids isolation of hydrazone intermediate. organic-chemistry.orgorganic-chemistry.org | This compound |
| Mitsunobu Reaction | (Oxetan-3-yl)methanol | Used with N'-trifluoroacetyl protected hydrazides for selective alkylation. cdnsciencepub.com | N'-[(Oxetan-3-yl)methyl]hydrazide |
Nucleophilic Substitution Reactions for Hydrazine Precursors (e.g., Azide (B81097) Incorporation)
An indirect but powerful method for synthesizing primary amines, which can be precursors to hydrazines, involves the use of the azide ion as a nucleophile. The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions, readily displacing leaving groups like halides or tosylates from alkyl substrates. organic-chemistry.orgmasterorganicchemistry.com
This strategy, applied to the synthesis of this compound, would begin with a precursor such as (oxetan-3-yl)methyl tosylate or bromide. Reaction with sodium azide in a suitable solvent would yield (oxetan-3-yl)methyl azide. Organic azides are versatile intermediates that can be subsequently reduced to the corresponding primary amine, [(oxetan-3-yl)methyl]amine, using gentle conditions like catalytic hydrogenation. masterorganicchemistry.com This amine can then be further elaborated into the target hydrazine derivative through various established methods. This two-step sequence is often superior to direct amination with ammonia (B1221849), which can suffer from over-alkylation. masterorganicchemistry.com
| Step | Reaction Type | Substrate | Reagent | Intermediate/Product |
| 1. Azide Incorporation | Sₙ2 Nucleophilic Substitution | (Oxetan-3-yl)methyl tosylate | Sodium Azide (NaN₃) | (Oxetan-3-yl)methyl azide |
| 2. Reduction | Catalytic Hydrogenation | (Oxetan-3-yl)methyl azide | H₂, Pd/C | [(Oxetan-3-yl)methyl]amine |
Synthesis of Key Precursors and Functionalized Intermediates
The synthesis of the target compound relies heavily on the availability of appropriately functionalized oxetane building blocks. enamine.net Oxetan-3-one is a key starting material that can be modified using a variety of classic and modern organic reactions to install the necessary functional groups for subsequent conversion to the hydrazine moiety. acs.org
Functionalization of Oxetan-3-one (e.g., Strecker Synthesis, Horner–Wadsworth–Emmons Reaction)
Oxetan-3-one serves as a versatile precursor for creating carbon-carbon bonds at the 3-position. Two prominent reactions for this purpose are the Strecker synthesis and the Horner–Wadsworth–Emmons (HWE) reaction.
The Strecker synthesis is a method for producing α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com When applied to oxetan-3-one, the reaction with ammonia and cyanide (often from KCN or NaCN) yields an α-aminonitrile intermediate, 3-amino-3-cyanooxetane. masterorganicchemistry.comorganic-chemistry.orgjk-sci.com Subsequent hydrolysis of the nitrile group under acidic conditions would produce 3-aminooxetane-3-carboxylic acid, a highly functionalized building block. masterorganicchemistry.com
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful method for olefination, typically producing E-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org Reacting oxetan-3-one with a stabilized phosphonate (B1237965) carbanion, such as triethyl phosphonoacetate (in the presence of a base like NaH), would yield an α,β-unsaturated ester, ethyl 2-(oxetan-3-ylidene)acetate. alfa-chemistry.com This reaction introduces a vinyl group with an electron-withdrawing substituent, which can be further modified through reactions like Michael addition or reduction. The HWE reaction is often preferred over the Wittig reaction because the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgalfa-chemistry.com
| Reaction | Substrate | Reagents | Key Intermediate/Product |
| Strecker Synthesis | Oxetan-3-one | NH₄Cl, KCN | 3-Amino-3-cyanooxetane wikipedia.orgmasterorganicchemistry.com |
| Horner–Wadsworth–Emmons | Oxetan-3-one | (EtO)₂P(O)CH₂CO₂Et, NaH | Ethyl 2-(oxetan-3-ylidene)acetate wikipedia.orgorganic-chemistry.org |
Asymmetric Synthesis of Chiral Oxetanone Derivatives via Hydrazone-Based Methodologies
The development of stereochemically defined drug candidates often requires enantiomerically pure building blocks. Hydrazone-based methodologies are a cornerstone of asymmetric synthesis for the α-functionalization of carbonyl compounds, including cyclic ketones like oxetanone.
One established approach involves the use of chiral auxiliaries, such as the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazones. Oxetan-3-one can be condensed with a chiral hydrazone like SAMP to form a chiral hydrazone derivative. Deprotonation of this derivative with a strong base (e.g., LDA) generates a chiral enolate equivalent, which can then react with electrophiles (e.g., alkyl halides). Subsequent cleavage of the auxiliary, typically via ozonolysis or hydrolysis, yields the α-substituted oxetanone with high enantiomeric excess.
More recently, catalytic asymmetric methods have been developed. For instance, the asymmetric addition of hydrazones, acting as alkyl carbanion equivalents, to imines has been achieved using ruthenium catalysis, providing a route to chiral amines. rsc.org Additionally, organocatalyzed asymmetric aza-Henry reactions of hydrazones have been developed to synthesize chiral β-nitrohydrazides. researchgate.net These modern strategies offer pathways to chiral hydrazine derivatives and related structures that can be applied to oxetane systems.
| Asymmetric Method | Key Component | Principle |
| SAMP/RAMP Auxiliary | Chiral Hydrazine | Stoichiometric chiral auxiliary directs stereoselective alkylation of the oxetanone α-position. |
| Catalytic Umpolung Addition | Ru-diamine-diphosphine catalyst | Catalytic system enables the asymmetric addition of a hydrazone (as a carbanion equivalent) to an electrophile. rsc.org |
| Organocatalytic aza-Henry | Chiral Organocatalyst (e.g., quinine) | Catalyzes the enantioselective addition of a nitroalkane to a hydrazone. researchgate.net |
Preparation of Diverse Functionalized Oxetane Building Blocks
The oxetane ring has gained significant attention in medicinal chemistry as a compact, polar, and metabolically stable isostere for other common functionalities. enamine.net This has driven the development of numerous synthetic methods to create a wide array of functionalized oxetane building blocks. rsc.orgrsc.org
The synthesis of these building blocks often starts from simple precursors and involves intramolecular cyclization. acs.org Once formed, the oxetane core, particularly 3,3-disubstituted oxetanes, has been shown to be stable under a variety of reaction conditions, including oxidation, reduction, alkylation, and acylation. rsc.orgchemrxiv.org This robustness allows for the late-stage functionalization of oxetane-containing molecules. For instance, 3,3-disubstituted oxetanes bearing hydroxyl, amino, and carboxylic acid groups have been prepared, providing versatile handles for further chemical modification. acs.org The availability of such diverse and stable building blocks is crucial for synthesizing complex molecules like this compound and its analogues. rsc.orgrsc.org
Chemical Reactivity and Transformation Pathways of Oxetane Hydrazine Systems
Reactions of the Oxetane (B1205548) Ring System
The inherent ring strain of the four-membered oxetane core, estimated at 106 kJ·mol⁻¹, renders it susceptible to reactions that relieve this strain, primarily through ring-opening or rearrangement pathways. acs.org However, the oxetane ring is significantly more stable than the analogous three-membered oxirane (epoxide) ring. beilstein-journals.org
The polarized carbon-oxygen bonds of the oxetane ring permit nucleophilic attack, typically at one of the α-carbon atoms, leading to cleavage of a C-O bond. beilstein-journals.org These reactions are often facilitated by Lewis or Brønsted acids, which activate the ring by coordinating to the oxygen atom. beilstein-journals.orgresearchgate.net In the case of 3-substituted oxetanes like [(Oxetan-3-yl)methyl]hydrazine, strong nucleophiles tend to attack the less sterically hindered C2 or C4 positions. magtech.com.cn
Under acidic conditions, a variety of nucleophiles can open the oxetane ring to yield 1,3-difunctionalized propane (B168953) derivatives. acs.org The presence of the hydrazine (B178648) moiety introduces the possibility of an intramolecular nucleophilic attack on the oxetane ring, particularly under acidic catalysis, which could lead to the formation of a larger heterocyclic system. The stability of the oxetane ring is influenced by its substitution pattern; for instance, 3,3-disubstituted oxetanes are generally more stable because the substituents can sterically block the path of incoming nucleophiles. nih.gov
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxetanes
| Nucleophile | Activating Agent | General Product | Reference(s) |
|---|---|---|---|
| Amines | Acid | 1,3-Aminoalcohol | acs.org |
| Thiophenols | Lewis Acid | 1,3-Hydroxy-thioether | researchgate.net |
| Cyanide (TMSCN) | Lewis Acid | 1,3-Hydroxy-nitrile | acs.orgresearchgate.net |
| Hydride (LiAlH₄) | None | 1,3-Diol (after workup) | acs.org |
| Organolithiums | Lewis Acid (e.g., BF₃·OEt₂) | 1,3-Alcohol | researchgate.net |
Oxetanes can undergo ring expansion reactions to form larger, less strained heterocyclic systems, such as tetrahydrofurans or other five- and six-membered rings. acs.orgsioc-journal.cn These transformations often involve the insertion of a one-atom component, such as a carbene generated from a diazo compound, into one of the C-O bonds of the ring. sioc-journal.cn For example, reactions with sulfur-stabilized carbanions can lead to ring expansion, although under harsh conditions, this can produce tetrahydrofurans. beilstein-journals.org Skeletal rearrangements can also be induced, for instance, through the reaction of 3-vinyloxetan-3-ols, which can rearrange to 2,5-dihydrofurans. beilstein-journals.org While specific examples involving this compound are not detailed, the oxetane core of the molecule is susceptible to these general transformation pathways.
The oxetane ring is generally considered a stable motif, particularly when compared to epoxides, and can tolerate a wide range of reaction conditions commonly used in medicinal and organic chemistry. beilstein-journals.orgchemrxiv.org However, its stability is conditional.
Acidic Conditions: The oxetane ring is most vulnerable under strong acidic conditions, which promote protonation of the ring oxygen and facilitate nucleophilic ring-opening. nih.govchemrxiv.org The presence of an internal nucleophile, such as the hydrazine group in this compound, can make the ring more susceptible to acid-catalyzed intramolecular ring-opening. nih.govacs.org Mildly acidic conditions, such as those used for certain protecting group manipulations, are often tolerated. chemrxiv.org
Basic Conditions: The oxetane core demonstrates high stability under basic conditions. chemrxiv.org It is tolerant to reagents like sodium hydride, butyllithium, and conditions used for base-mediated hydrolysis of esters. acs.orgchemrxiv.orgthieme-connect.de
Redox Conditions: The oxetane ring is robust under many common redox conditions. It is stable to catalytic hydrogenation used for reducing C=C double bonds and to various oxidizing agents. chemrxiv.org This stability allows for chemical modifications on other parts of the molecule without affecting the oxetane core. chemrxiv.org
Table 2: Stability Profile of the Oxetane Ring
| Condition Type | Reagents/Conditions | Stability | Reference(s) |
|---|---|---|---|
| Acidic | Strong acids (e.g., HCl) | Prone to ring-opening | nih.govchemrxiv.org |
| Basic | NaOH, KOH, NaH, BuLi | Generally stable | acs.orgchemrxiv.org |
| Reduction | Catalytic Hydrogenation (H₂, Pd/C) | Stable | chemrxiv.org |
| Oxidation | Various oxidizing agents | Generally stable | chemrxiv.org |
Reactions of the Hydrazine Moiety
The hydrazine group (-NHNH₂) is a potent nucleophile and a versatile precursor for the synthesis of various nitrogen-containing compounds, most notably hydrazones and N-heterocycles.
One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. thieme-connect.denih.gov The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. nih.gov This reaction is typically reversible and can be catalyzed by acid. nih.gov Reacting this compound with an aldehyde or ketone would yield the corresponding [(Oxetan-3-yl)methyl]hydrazone. These hydrazone intermediates are often stable, isolable compounds that can be used in subsequent reactions, such as the Wolff-Kishner reduction. reading.ac.uk
Table 3: General Reaction for Hydrazone Formation
| Reactant 1 | Reactant 2 (Carbonyl) | Product |
|---|---|---|
| This compound | Aldehyde (R-CHO) | R-CH=N-NH-CH₂-(Oxetan-3-yl) |
| This compound | Ketone (R-CO-R') | R,R'-C=N-NH-CH₂-(Oxetan-3-yl) |
The hydrazine moiety is a key building block for a wide array of nitrogen-containing heterocycles through cyclization reactions.
Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A classic and widely used method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent. nih.govorganic-chemistry.org The reaction of this compound with a 1,3-diketone would proceed via initial hydrazone formation followed by intramolecular cyclization and dehydration to afford a 1-([(oxetan-3-yl)methyl])-substituted pyrazole (B372694). nih.govbibliomed.org
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from hydrazine derivatives. A common pathway involves the reaction of a hydrazine with two equivalents of a carboxylic acid derivative or the cyclization of a diacylhydrazine intermediate. researchgate.net For instance, this compound could first be acylated to form an N-acylhydrazine, which could then undergo intermolecular electrochemical cyclization with an α-keto acid to yield a 2,5-disubstituted 1,3,4-oxadiazole. researchgate.net
Tetrazines: s-Tetrazines (1,2,4,5-tetrazines) are six-membered aromatic rings consisting of four nitrogen atoms and two carbon atoms. The Pinner method is a common route to this heterocycle, involving the reaction of nitriles with hydrazine in the presence of an activating agent like sulfur, followed by oxidation of the resulting dihydrotetrazine intermediate. nih.gov this compound can serve as the hydrazine component in such cyclization reactions.
Table 4: Synthesis of Heterocycles from this compound
| Target Heterocycle | Required Co-reactant(s) | General Reaction Type | Reference(s) |
|---|---|---|---|
| Pyrazole | 1,3-Dicarbonyl compound | Condensation/Cyclization | nih.govorganic-chemistry.org |
| 1,3,4-Oxadiazole | Acylating agent, then α-keto acid | Acylation, then Intermolecular Cyclization | researchgate.net |
| s-Tetrazine | Nitrile, Activating Agent (e.g., S) | Pinner Reaction/Cyclization | nih.gov |
Enantioselective Conjugate Additions of Hydrazines
The conjugate addition of hydrazines to electron-deficient olefins, a variant of the aza-Michael reaction, is a potent method for constructing carbon-nitrogen bonds and synthesizing valuable chiral nitrogen-containing molecules. When conducted under stereocontrolled conditions, this reaction provides access to enantioenriched products that are significant in medicinal and synthetic chemistry.
The development of catalytic asymmetric methods has been crucial in this field. For instance, the reaction between N-monosubstituted hydrazones and enones can be catalyzed by a simple chiral primary-secondary diamine salt, yielding chiral hydropyridazines with high stereoselectivity nih.gov. Similarly, the asymmetric aza-Michael addition of benzoyl hydrazine to chalcones has been successfully facilitated by a N,N′-dioxide-Sc(OTf)₃ complex under mild conditions, affording products with up to 97% enantiomeric excess (ee) rsc.org. These organocatalytic and metal-catalyzed approaches demonstrate the feasibility of achieving high levels of enantiocontrol in the addition of hydrazine derivatives to Michael acceptors rsc.orgnih.gov.
The choice of catalyst is paramount in directing the stereochemical outcome. Cinchona alkaloid derivatives and other chiral amines have been effectively employed as organocatalysts, activating substrates through enamine formation to facilitate highly selective Michael reactions researchgate.netrsc.org. The reaction mechanism often involves the formation of a chiral complex between the catalyst and one of the reactants, which then guides the nucleophilic attack of the hydrazine onto the electrophilic double bond, thereby establishing a new chiral center. While specific studies on this compound in this context are not extensively documented, the principles established with other substituted hydrazines are broadly applicable.
| Hydrazine Derivative | Michael Acceptor | Catalyst System | Product Type | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| N-monosubstituted hydrazones | Enones | Chiral primary-second diamine salt | Chiral hydropyridazines | High | nih.gov |
| Benzoyl hydrazine | Chalcones | N,N′-dioxide-Sc(OTf)₃ | Chiral β-hydrazino ketones | Up to 97% | rsc.org |
| Acylhydrazines | Nitroalkenes | Takemoto's organocatalyst (thiourea-based) | Chiral β-hydrazino nitroalkanes | Good | nih.gov |
Alkylation Reactions at Hydrazine Nitrogen Atoms (N-Alkylation) and Other Heteroatoms (e.g., S-Alkylation)
The alkylation of hydrazines is a fundamental transformation for synthesizing more complex derivatives, though it presents challenges in controlling selectivity due to the presence of two nucleophilic nitrogen atoms researchgate.net. Methodologies have been developed to achieve selective mono- or poly-alkylation.
A prominent strategy involves the formation of nitrogen anions by treating the hydrazine derivative with a strong base, such as n-butyllithium (n-BuLi) organic-chemistry.orgd-nb.info. This deprotonation generates a highly reactive dianion intermediate, which can then be selectively alkylated by reaction with an electrophile like an alkyl halide organic-chemistry.orgnih.gov. This approach provides a direct and efficient route to substituted hydrazines with minimal reliance on protecting groups d-nb.info. The reactivity and outcome of the alkylation can be influenced by the steric and electronic properties of the alkylating agent, with methyl, allyl, and benzyl (B1604629) halides generally reacting more rapidly than bulkier electrophiles organic-chemistry.orgd-nb.info.
Furthermore, this polyanion strategy can be extended to form trianions from precursors like tert-butyl hydrazinecarboxylate, enabling the synthesis of multialkylated derivatives nih.govorganic-chemistry.org. While these methods provide powerful tools for N-alkylation, the direct alkylation of a substrate like this compound would require careful optimization to control the site and degree of substitution. The principles of forming and trapping nitrogen anions remain a cornerstone for the synthesis of complex hydrazine derivatives organic-chemistry.orgd-nb.infonih.govnih.govorganic-chemistry.org.
Interplay between Oxetane and Hydrazine Functionalities
The coexistence of an oxetane ring and a hydrazine group within the same molecule creates a unique chemical environment where the two functionalities can mutually influence their reactivity.
Modulation of Hydrazine Reactivity by Proximal Oxetane Moieties (e.g., pK_a effects)
The oxetane ring is not an inert spectator; its strained, four-membered structure and the electronegative oxygen atom exert a significant inductive electron-withdrawing effect nih.govacs.org. This effect propagates through the sigma-bond framework and can substantially alter the properties of adjacent functional groups nih.gov.
When an oxetane ring is positioned near an amine or hydrazine, it markedly reduces the basicity of the nitrogen atoms. The pKₐ of the conjugate acid (pKₐH) of the nitrogenous group is lowered, making it a weaker base nih.govacs.org. This modulation of basicity is highly dependent on the distance between the oxetane and the nitrogen atom. For this compound, the oxetane is in a β-position relative to the hydrazine group. Studies on analogous amino-oxetane systems have quantified this effect, showing a significant pKₐH reduction that diminishes as the distance increases nih.govacs.org. This decreased basicity directly impacts the nucleophilicity of the hydrazine, a critical factor in its participation in chemical reactions.
| Position of Oxetane Relative to Amine | Approximate pKₐH Reduction | Source |
|---|---|---|
| α (alpha) | 2.7 units | nih.gov |
| β (beta) | 1.9 units | nih.gov |
| γ (gamma) | 0.7 units | nih.gov |
| δ (delta) | 0.3 units | nih.govacs.org |
Hydrazine-Mediated Transformations Involving Oxetane-Containing Substrates
The nucleophilic nature of the hydrazine moiety allows it to react with various electrophilic oxetane-containing substrates. These transformations are useful for synthesizing more elaborate molecules where the oxetane ring is retained as a key structural feature.
One notable example is the reaction of hydrazines with oxetan-3-one. This reaction proceeds via condensation, where the hydrazine attacks the carbonyl carbon of the oxetane, leading to the formation of an oxetane-hydrazone (a Schiff base) uni-muenchen.de. This transformation leverages the versatility of the keto-functionality within the oxetane ring to build larger, more complex structures uni-muenchen.de. Another example involves the reaction of hydrazine hydrate (B1144303) with an oxetane-containing ester. In this case, the hydrazine acts as a nucleophile in an acylation reaction, converting the ester into the corresponding oxetane-amide (hydrazide) acs.org. These reactions demonstrate the utility of hydrazines as reagents for modifying functional groups directly attached to or part of an oxetane ring.
Tandem Reactions and One-Pot Synthetic Sequences Incorporating Both Moieties
The unique reactivity of oxetane-hydrazine systems can be harnessed in elegant tandem or one-pot synthetic sequences to construct complex heterocyclic structures efficiently. These processes often involve an initial reaction of one functional group that sets the stage for a subsequent transformation involving the other.
A compelling example is the one-pot synthesis of 3-thiomethyltetrazines from (3-methyloxetan-3-yl)methyl carboxylic esters nih.govresearchgate.net. In this sequence, the oxetane ester is first treated with a Lewis acid (BF₃·OEt₂) to form an orthoester intermediate. This intermediate then undergoes condensation with a thiocarbohydrazide (B147625) derivative, followed by oxidation, to yield the final tetrazine product nih.govresearchgate.net. This method provides a divergent platform for creating unsymmetrical tetrazines, which are valuable in bioorthogonal chemistry nih.gov.
Another relevant sequence involves the hydrazinolysis of guanidine (B92328) derivatives that were themselves formed from the condensation of oxetan-3-one and a substituted hydrazine uni-muenchen.de. This subsequent reaction with hydrazine can lead to the formation of spiro-tetrahydrotetrazine derivatives, which are thermodynamically favored products uni-muenchen.de. These examples highlight how the combined functionalities of oxetane and hydrazine precursors can be exploited in multi-step, single-pot operations to achieve significant molecular complexity.
Spectroscopic Characterization and Advanced Analytical Techniques for Oxetane Hydrazine Compounds
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within [(Oxetan-3-yl)methyl]hydrazine. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The key expected absorptions include:
N-H Stretching: The primary hydrazine (B178648) group (-NH₂) will exhibit two characteristic stretching bands in the 3200-3400 cm⁻¹ region, corresponding to symmetric and asymmetric stretches. researchgate.netwpmucdn.com The secondary amine (-NH-) will show a single, weaker band in the same region.
C-H Stretching: Aliphatic C-H stretching vibrations from the methylene (B1212753) and methine groups will appear just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹, a region that can sometimes overlap with C=C stretches if present. wpmucdn.com
C-O-C Stretching: The most characteristic feature of the oxetane (B1205548) ring is the strong, asymmetric C-O-C (ether) stretching band, which typically appears in the 950-1000 cm⁻¹ region. mdpi.comresearchgate.net
N-N Stretching: The N-N single bond stretch is often weak and appears in the 1000-1100 cm⁻¹ range. researchgate.netnih.govijsdr.org
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | Asymmetric & Symmetric Stretch | N-H (Primary/Secondary Amine) |
| 2980 - 2850 | Stretch | C-H (Aliphatic) |
| 1650 - 1600 | Scissoring (Bend) | N-H (Primary Amine) |
| 1100 - 1000 | Stretch | N-N (Hydrazine) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound such as this compound, MS provides vital information about its molecular weight and structural fragments. In electron ionization (EI), the molecule is expected to undergo fragmentation through characteristic pathways, primarily involving the cleavage of the C-C and C-N bonds adjacent to the hydrazine moiety and the opening of the strained oxetane ring.
The resulting mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the intact molecule, along with several fragment ions. The fragmentation pattern helps in piecing together the molecular structure. For instance, the loss of the hydrazine group (-NHNH₂) or cleavage at the benzylic-like position between the ring and the methylhydrazine side chain are plausible fragmentation routes.
Table 1: Predicted Electron Ionization Mass Spectrometry Fragmentation for this compound
| Fragment Structure | Proposed Fragmentation Pathway | Theoretical m/z |
| [C₄H₁₀N₂O]⁺ | Molecular Ion (M⁺) | 102.08 |
| [C₄H₇O]⁺ | Loss of ·CH₃N₂ | 71.05 |
| [C₃H₅O]⁺ | Cleavage of the CH₂-NHNH₂ bond | 57.03 |
| [CH₅N₂]⁺ | Cleavage of the Oxetane-CH₂ bond | 45.05 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure mass with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₄H₁₀N₂O.
By comparing the experimentally measured accurate mass to the theoretical exact mass, researchers can differentiate the target compound from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This technique is indispensable for confirming the identity of newly synthesized compounds. nih.govnih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Theoretical Exact Mass (Da) | Expected Experimental Mass (Da) (within 5 ppm error) |
| C₄H₁₀N₂O | 102.07931 | 102.07880 - 102.07982 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a stable salt can be grown, this technique can provide unequivocal proof of its molecular structure.
The analysis would reveal detailed information, including:
Connectivity: Confirming the exact bonding arrangement of all atoms.
Conformation: Determining the preferred spatial orientation of the oxetane ring and the hydrazine side chain.
Stereochemistry: Unambiguously assigning the stereochemistry if chiral centers are present.
Intermolecular Interactions: Elucidating hydrogen bonding networks and other non-covalent interactions in the crystal lattice.
Studies on other oxetane-containing molecules have used X-ray crystallography to characterize the geometry of the four-membered ring. acs.orgresearchgate.net The oxetane ring is known to be puckered, and the degree of puckering, along with specific bond lengths and angles, can be precisely measured. acs.org
Table 3: Typical Structural Parameters for an Oxetane Ring Determined by X-ray Crystallography acs.org
| Parameter | Typical Value |
| C-O Bond Length | ~1.46 Å |
| C-C Bond Length | ~1.53 Å |
| C-O-C Bond Angle | ~90.2° |
| C-C-O Bond Angle | ~92.0° |
| C-C-C Bond Angle | ~84.8° |
| Puckering Angle | 8.7° - 16° |
Thermal Analysis Techniques (e.g., DTA, DSC)
Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature. These methods are crucial for understanding the thermal stability of hydrazine-containing compounds, which can be energetic. nasa.govresearchgate.net
A DSC or DTA thermogram for this compound would provide data on:
Melting Point: An endothermic peak indicating the transition from solid to liquid.
Boiling Point: A broad endothermic event corresponding to vaporization.
Decomposition Temperature: One or more exothermic peaks indicating the temperature at which the molecule begins to break down. The thermal decomposition of hydrazine derivatives can be complex and may proceed through multiple steps. researchgate.netcaltech.edu
By analyzing the thermogram, one can determine the temperature range over which the compound is stable. Kinetic parameters for the decomposition process can also be determined from experiments run at different heating rates. researchgate.netmdpi.com
Table 4: Illustrative Thermal Events for a Hydrazine Derivative as Measured by DSC/DTA
| Thermal Event | Typical Temperature Range (°C) | Nature of Peak | Information Gained |
| Melting | 50 - 150 | Endothermic | Purity and Melting Point |
| Boiling | 150 - 250 | Endothermic | Volatility and Boiling Point |
| Decomposition | > 200 | Exothermic | Thermal Stability |
Elemental Analysis
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample. It is one of the most basic and essential methods for verifying the purity and empirical formula of a synthesized compound. researchgate.net
For this compound, the experimentally determined percentages of C, H, N, and O would be compared to the theoretical values calculated from its molecular formula, C₄H₁₀N₂O. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.
Table 5: Elemental Analysis Data for this compound (C₄H₁₀N₂O)
| Element | Theoretical Mass % | Expected Experimental Mass % (±0.4%) |
| Carbon (C) | 47.04% | 46.64% - 47.44% |
| Hydrogen (H) | 9.87% | 9.47% - 10.27% |
| Nitrogen (N) | 27.43% | 27.03% - 27.83% |
| Oxygen (O) | 15.66% | 15.26% - 16.06% |
Computational Chemistry and Theoretical Investigations of Oxetane Hydrazine Systems
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of electronic structure, molecular geometries, and bonding characteristics. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule.
Density Functional Theory (DFT) has become a primary computational method for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. imist.ma DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the ground-state energy and other properties of a system. imist.ma For a molecule such as [(Oxetan-3-yl)methyl]hydrazine, DFT methods like B3LYP, often paired with basis sets like 6-311+G**, are employed to optimize the molecular geometry and calculate thermodynamic properties. sciencepublishinggroup.com
These studies reveal the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. The calculations provide detailed geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the geometry of the oxetane (B1205548) ring is expected to be puckered, not planar, and the hydrazine (B178648) moiety will adopt a specific conformation to minimize steric hindrance and optimize electronic interactions. acs.org Computational studies on related hydrazine derivatives show that DFT can accurately predict these structural parameters. imist.masciencepublishinggroup.com The energetics of different isomers or tautomers can also be compared to determine their relative stabilities. researchgate.net
| Parameter | Description | Predicted Value |
|---|---|---|
| C-O (ring) | Oxetane carbon-oxygen bond length | ~1.46 Å |
| C-C (ring) | Oxetane carbon-carbon bond length | ~1.53 Å |
| N-N | Hydrazine nitrogen-nitrogen bond length | ~1.45 Å |
| C-O-C | Endocyclic angle in oxetane ring | ~90.2° |
| C-C-C | Endocyclic angle in oxetane ring | ~84.8° |
The oxetane ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral value of 109.5°. The total ring strain energy for the parent, unsubstituted oxetane is approximately 25.5 kcal/mol, a value comparable to that of oxiranes (27.3 kcal/mol) and significantly higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This inherent strain is a critical factor in the reactivity of oxetanes, making them susceptible to ring-opening reactions. beilstein-journals.org
Conformational Analysis and Molecular Dynamics Simulations
Molecules with multiple single bonds, like this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. The oxetane ring itself is not planar, adopting a puckered conformation to relieve some eclipsing strain. beilstein-journals.org Furthermore, rotation is possible around the C3-C(methyl), C(methyl)-N, and N-N single bonds, leading to a complex potential energy surface with several local minima.
Computational methods can systematically map this surface to identify the most stable, low-energy conformers. Molecular dynamics (MD) simulations offer a complementary approach by simulating the atomic motions of the molecule over time. mdpi.com MD simulations can provide a dynamic picture of the conformational landscape, showing how the molecule explores different shapes at a given temperature and how it interacts with its environment, such as a solvent. researchgate.net For hydrazine-based systems, MD simulations can reveal details about intermolecular interactions and dynamic properties that influence bulk behavior. mdpi.comresearchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing detailed information about intermediates and transition states that are often transient and difficult to observe experimentally. rsc.org
By mapping the potential energy surface that connects reactants to products, computational chemists can identify the lowest energy reaction pathway. A crucial element of this mapping is the location and characterization of transition states—the energy maxima along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. sciencepublishinggroup.com
For reactions involving the hydrazine moiety, such as oxidation or N-alkylation, DFT calculations can model the step-by-step process. sciencepublishinggroup.comnih.gov For example, a study on the oxidation of hydrazine by iodine used DFT to propose several multi-step pathways, each involving distinct intermediates and transition states. sciencepublishinggroup.com The optimized geometries of these transition states provide a snapshot of the bond-breaking and bond-forming processes. This level of detail is critical for understanding reaction kinetics and selectivity. nih.govresearchgate.net
Computational modeling is particularly valuable for understanding complex catalytic cycles. One relevant example is the hydrazine-catalyzed carbonyl-olefin metathesis reaction, a process that can proceed via the formation and fragmentation of an intermediate oxetane. researchgate.net In this type of reaction, a hydrazine catalyst condenses with an aldehyde to form a hydrazonium ion. This ion can then undergo a [3+2] cycloaddition with an olefin to form a five-membered ring, which can rearrange or react further.
In related systems, mechanistic investigations suggest that the reaction can also proceed via a [2+2] cycloaddition involving a carbonyl group and an olefin to form an oxetane intermediate, whose stereospecific fragmentation leads to the metathesis products. researchgate.net Computational studies can model this entire catalytic loop. They can be used to calculate the activation energies for each step, such as the formation of the oxetane intermediate and its subsequent cycloreversion. researchgate.net These calculations help to identify the rate-determining step of the cycle and explain the origin of stereoselectivity, providing crucial insights for catalyst design and reaction optimization. researchgate.netnih.gov
| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Catalyst Activation | Condensation of hydrazine with an aldehyde | 5 - 10 |
| Cycloaddition | Formation of the oxetane intermediate | 15 - 25 |
| Cycloreversion | Fragmentation of the oxetane intermediate | 15 - 25 |
| Catalyst Regeneration | Release of product and catalyst turnover | < 5 |
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry serves as a powerful tool for the prediction and interpretation of spectroscopic data, providing valuable insights into the molecular structure and electronic properties of novel compounds like this compound. While specific experimental spectra for this exact compound are not widely published, its spectroscopic parameters can be reliably predicted using well-established theoretical methods.
Density Functional Theory (DFT) is a cornerstone of these computational investigations, frequently employed to optimize molecular geometries and calculate vibrational frequencies and nuclear magnetic shielding constants. imist.manih.gov Methods such as B3LYP with basis sets like 6-31G(d,p) have proven effective in achieving a balance between computational cost and accuracy for medium-sized organic molecules. imist.mamdpi.com
For the prediction of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly applied to the DFT-optimized geometry to calculate isotropic shielding values. mdpi.comuncw.edu These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). This approach allows for the prediction of both ¹H and ¹³C NMR spectra, which are fundamental for structural elucidation. mdpi.com
Infrared (IR) spectroscopy predictions are derived from the calculation of harmonic vibrational frequencies at the optimized geometry. researchgate.netdtic.mil These calculations identify the characteristic vibrational modes of the molecule, such as N-H stretching from the hydrazine moiety, C-O-C stretching from the oxetane ring, and various bending and deformation modes. Comparing these calculated frequencies with experimental data can confirm the presence of key functional groups and provide confidence in the proposed structure. researchgate.net
The interpretation of predicted spectra for this compound would involve analyzing the distinct contributions from both the oxetane and hydrazine fragments. For instance, in the ¹H NMR spectrum, characteristic signals would be expected for the methylene (B1212753) protons on the oxetane ring (typically around 4.5-5.0 ppm) and the protons on the methyl and hydrazine groups, influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. Similarly, the ¹³C NMR spectrum would show distinct signals for the oxetane ring carbons and the methylene bridge.
A hypothetical table of predicted spectroscopic data, as would be generated by such computational studies, is presented below to illustrate the expected output.
| Parameter | Atoms of Interest in this compound | Predicted Value (Illustrative) | Associated Functional Group/Moiety |
|---|---|---|---|
| ¹H NMR Chemical Shift (δ) | Oxetane CH₂ (at C2, C4) | ~4.6 ppm | Oxetane Ring |
| ¹H NMR Chemical Shift (δ) | Oxetane CH (at C3) | ~3.2 ppm | Oxetane Ring |
| ¹H NMR Chemical Shift (δ) | Bridge CH₂ | ~2.8 ppm | Methylene Bridge |
| ¹H NMR Chemical Shift (δ) | Hydrazine NH/NH₂ | Broad, variable | Hydrazine Moiety |
| ¹³C NMR Chemical Shift (δ) | Oxetane CH₂ (at C2, C4) | ~75 ppm | Oxetane Ring |
| ¹³C NMR Chemical Shift (δ) | Oxetane CH (at C3) | ~35 ppm | Oxetane Ring |
| IR Frequency (ν) | N-H Stretch | 3300-3400 cm⁻¹ | Hydrazine Moiety |
| IR Frequency (ν) | C-O-C Stretch | 950-1100 cm⁻¹ | Oxetane Ring Ether |
Theoretical Studies on Oxetane and Hydrazine Bioisosterism and Conformational Locking Effects
The incorporation of an oxetane ring into molecular scaffolds is a prominent strategy in medicinal chemistry, largely due to its desirable properties as a bioisostere and its ability to impart conformational rigidity. nih.govacs.org Theoretical studies are crucial for understanding how the oxetane moiety in a compound like this compound influences its physicochemical properties and three-dimensional structure.
Bioisosterism: The oxetane motif is widely recognized as a valuable bioisostere for other common chemical groups, particularly the gem-dimethyl and carbonyl functionalities. researchgate.netnih.govrsc.org Its application as a replacement can lead to profound, and often beneficial, changes in aqueous solubility, lipophilicity, and metabolic stability. researchgate.netsonar.ch The polar nature of the ether oxygen in the oxetane ring can improve solubility and introduce a hydrogen bond acceptor site without significantly increasing molecular weight. acs.org
In the context of this compound, the 3-substituted oxetane group could be considered a bioisosteric replacement for a cyclobutane (B1203170) or a more flexible alkyl chain. Theoretical calculations comparing the properties of this compound with its carbocyclic or acyclic analogues would likely highlight these differences. For example, replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by factors ranging from 4 to over 4000 in different molecular contexts. researchgate.netsonar.ch
| Property | Oxetane Moiety | gem-Dimethyl Moiety | Carbonyl Moiety |
|---|---|---|---|
| Polarity | High | Low (Nonpolar) | High |
| Hydrogen Bond Acceptor | Yes (Ether Oxygen) | No | Yes (Carbonyl Oxygen) |
| Solubility (Aqueous) | Generally increases | Low | Variable, can increase |
| Metabolic Stability | Often improves | Can be metabolically labile | Can be metabolically labile (reduction) |
| Molecular Geometry | Puckered, rigid ring | Tetrahedral, free rotation | Trigonal planar, rigid |
Conformational Locking Effects: The four-membered oxetane ring is not planar but exists in a puckered conformation. acs.org This inherent rigidity has a significant impact on the conformational freedom of its substituents. When incorporated into a molecule, the oxetane ring acts as a "conformational lock," restricting the rotation of adjacent bonds and leading to a more defined spatial arrangement of functional groups. nih.gov This effect is critical in drug design, where a specific conformation is often required for optimal binding to a biological target.
Role of Oxetane Hydrazine Motifs As Synthetic Building Blocks in Complex Molecule Synthesis
Incorporation into Advanced Nitrogen-Containing Heterocycles
The hydrazine (B178648) functionality of [(Oxetan-3-yl)methyl]hydrazine serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.govmdpi.comopenmedicinalchemistryjournal.comnih.gov The dual nucleophilic nature of the hydrazine group allows for the construction of five- and six-membered rings through reactions with dicarbonyl compounds or other suitable electrophiles. For instance, condensation with 1,3-dicarbonyl compounds can yield pyrazole (B372694) derivatives, while reaction with 1,2-dicarbonyls can lead to the formation of pyridazine (B1198779) structures. While direct examples involving this compound are not extensively documented in readily available literature, the general reactivity of hydrazines in forming such heterocyclic systems is a cornerstone of synthetic chemistry. nih.gov
A notable application of a related oxetane-containing precursor is the condensation of oxetan-3-one with compounds bearing a hydrazino function to generate energetic spiro-tetrahydrotetrazines. This highlights the utility of the oxetane (B1205548) motif in the synthesis of complex, high-nitrogen systems.
Scaffold Diversification Strategies Leveraging Oxetane and Hydrazine Reactivity
The dual functionality of this compound allows for a multitude of scaffold diversification strategies. The hydrazine moiety can be readily converted into hydrazones, hydrazides, and other derivatives, which can then undergo further transformations. Simultaneously, the oxetane ring can be opened under various conditions to introduce new functional groups and stereocenters. This orthogonal reactivity enables the generation of diverse molecular libraries from a single starting material.
For example, the hydrazine can be acylated to form a stable hydrazide, and the oxetane ring can subsequently be opened by a nucleophile, leading to a linear scaffold with multiple points for further functionalization. This strategy is particularly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.
Applications in Carbonyl-Olefin Metathesis and Related Transformations
Hydrazine-catalyzed carbonyl-olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. researchgate.netnih.gov This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes a [3+2] cycloaddition with an olefin, followed by a retro-cycloaddition to yield the metathesis product. wikipedia.orgmdpi.com While the direct application of this compound in this specific transformation is not prominently reported, the underlying principle relies on the reactivity of the hydrazine moiety.
The general mechanism involves the condensation of a hydrazine with a carbonyl compound to form a hydrazone. This intermediate then reacts with an olefin in a metathesis cycle. The presence of the oxetane group could potentially influence the reactivity and selectivity of such transformations, although specific studies are needed to confirm this.
| Metathesis Step | Description | Key Intermediates |
| Hydrazone Formation | Condensation of hydrazine with a carbonyl compound. | Hydrazone |
| [3+2] Cycloaddition | Reaction of the hydrazone with an olefin. | Pyrazolidine derivative |
| Retro-[3+2] Cycloaddition | Fragmentation of the cycloadduct to form new C=C and C=N bonds. | New olefin and hydrazone |
| Catalyst Turnover | Hydrolysis of the newly formed hydrazone to release the product and regenerate the hydrazine catalyst. | Carbonyl product |
Development of Chiral Auxiliaries and Ligands
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.netnih.gov Given that this compound can be synthesized from chiral precursors, it holds potential for development into a novel chiral auxiliary. The oxetane ring can provide a rigid scaffold that effectively shields one face of a reactive intermediate, directing the approach of a reagent to the opposite face.
Furthermore, the hydrazine moiety can be elaborated into ligands for asymmetric catalysis. For example, condensation with chiral ketones or aldehydes could produce chiral hydrazone ligands capable of coordinating with metal centers and inducing enantioselectivity in a variety of transformations. While specific applications of this compound in this context are yet to be widely reported, the fundamental principles of asymmetric synthesis suggest its potential in this area. ucc.ie
Design and Synthesis of Energetic Materials and Propellants
Nitrogen-rich heterocyclic compounds are a key class of energetic materials due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. chemistry-chemists.compurdue.eduuni-muenchen.de Hydrazine and its derivatives are common precursors for the synthesis of high-nitrogen compounds such as tetrazines and tetrazoles. nih.gov The incorporation of an oxetane ring into such energetic scaffolds is of interest as it can increase the density and oxygen balance of the material, potentially leading to improved energetic performance.
While research has been conducted on energetic materials derived from oxetane-3-one and various hydrazino compounds, the specific use of this compound as a precursor for propellants and explosives is not extensively detailed in the public domain. However, its molecular structure, containing both a high-energy oxetane ring and a nitrogen-rich hydrazine group, makes it a theoretical candidate for the synthesis of novel energetic materials.
Utility in Bioconjugation Chemistry (e.g., Hydrazone Ligation)
Hydrazone ligation is a widely used bioconjugation technique that involves the reaction of a hydrazine or hydrazide with an aldehyde or ketone to form a stable hydrazone linkage. nih.govnih.gov This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules such as proteins and peptides. dntb.gov.ua
This compound, with its accessible hydrazine functionality, is a prime candidate for use in hydrazone ligation. The oxetane moiety can introduce unique properties to the resulting bioconjugate, such as increased solubility and metabolic stability. This strategy allows for the site-specific attachment of probes, drugs, or imaging agents to biological targets.
| Feature of Hydrazone Ligation | Relevance of this compound |
| Chemoselectivity | The hydrazine group reacts specifically with aldehydes and ketones. |
| Mild Reaction Conditions | The reaction proceeds in aqueous buffers at or near physiological pH. |
| Stable Linkage | The resulting hydrazone bond is generally stable under physiological conditions. |
| Incorporation of Oxetane | The oxetane ring can confer beneficial properties to the bioconjugate. |
Synthesis of Functionalized Amino Acid Derivatives
The incorporation of non-proteinogenic amino acids into peptides and proteins is a powerful strategy for modulating their structure and function. The oxetane ring, when incorporated into an amino acid scaffold, can act as a conformationally constrained isostere for other functional groups, such as gem-dimethyl or carbonyl groups. acs.org
This compound can serve as a precursor for the synthesis of novel oxetane-containing amino acid derivatives. researchgate.netnih.govmdpi.com For example, the hydrazine moiety can be transformed into an amino group through reductive amination or other synthetic manipulations, while the rest of the molecule provides the oxetane-containing side chain. These functionalized amino acids can then be incorporated into peptides to study their conformational effects and biological activities. scispace.com
Future Research Directions and Emerging Paradigms in Oxetane Hydrazine Chemistry
Development of Novel Enantioselective and Stereospecific Synthetic Methodologies
The biological activity and material properties of chiral molecules are often dictated by their stereochemistry. Consequently, a primary focus for future research will be the development of robust methods for the enantioselective and stereospecific synthesis of [(Oxetan-3-yl)methyl]hydrazine and its derivatives.
Current approaches to chiral hydrazines often rely on the asymmetric hydrogenation of prochiral hydrazones, for which a variety of noble metal (Rh, Ru, Pd) and earth-abundant metal (Ni) catalysts have been developed. acs.orgresearchgate.netchemistryviews.org Future work could adapt these catalytic systems to hydrazones derived from oxetane-3-carbaldehyde (B578757). The goal would be to achieve high yields and excellent enantioselectivities, providing access to optically pure this compound. acs.orgchemistryviews.org Another promising avenue involves the catalytic asymmetric hydrohydrazonemethylation of oxetane-containing alkenes, a cascade reaction that could construct the chiral center in a single step. rwth-aachen.de
Furthermore, the desymmetrization of prochiral 3-substituted oxetanes via catalytic asymmetric ring-opening has emerged as a powerful strategy for creating functionalized chiral building blocks. rsc.orgrsc.org Research could explore the use of chiral Brønsted or Lewis acids to catalyze the ring-opening of a suitable prochiral oxetane (B1205548) with a hydrazine-based nucleophile, thereby establishing the chiral center with high fidelity. rsc.orgnsf.gov
Table 1: Potential Enantioselective Synthetic Strategies
| Strategy | Catalyst Type | Precursor(s) | Key Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ni, Pd, Rh, or Ru complexes | Oxetane-3-carbaldehyde derived hydrazones | Direct access to chiral hydrazine (B178648) moiety |
| Asymmetric Ring-Opening | Chiral Brønsted or Lewis Acids | Prochiral 3,3-disubstituted oxetanes | Generation of quaternary stereocenters |
Exploration of Sustainable and Catalytic Approaches for Oxetane-Hydrazine Derivatization
Moving beyond the initial synthesis, the derivatization of the this compound core using sustainable and catalytic methods is paramount. Green chemistry principles will guide the development of new reactions that minimize waste and avoid harsh reagents.
One major area of focus will be the catalytic N-alkylation and N-arylation of the hydrazine moiety. Transition-metal catalysts, such as those based on iridium, have shown great promise for the selective N-alkylation of hydrazines and their derivatives under mild conditions. researchgate.netnih.govorganic-chemistry.org Future studies should investigate the application of these catalysts to selectively functionalize one or both nitrogen atoms of this compound, offering precise control over the final molecular structure. organic-chemistry.orgd-nb.info
Concurrently, photocatalysis presents a powerful tool for the functionalization of the oxetane ring. Selective C-H activation at the positions alpha to the oxetane oxygen has been achieved using decatungstate photocatalysis, enabling the introduction of new substituents while preserving the core ring structure. researchgate.net Applying this methodology to the oxetane-hydrazine scaffold could generate novel derivatives that are inaccessible through traditional thermal reactions.
Advanced Mechanistic Studies Through Integrated Experimental and Computational Techniques
A deep understanding of the structural and electronic properties of the oxetane-hydrazine linkage is essential for predicting its reactivity and designing new applications. An integrated approach, combining advanced experimental techniques with high-level computational modeling, will be crucial.
Computational Studies: Density Functional Theory (DFT) calculations will be instrumental in probing the fundamental aspects of this motif. Key areas of investigation will include:
Conformational Analysis: Determining the preferred spatial arrangement of the oxetane ring relative to the hydrazine group.
Ring Strain Energy: Quantifying the inherent strain of the 3-substituted oxetane ring (typically around 25.5 kcal/mol) and how the hydrazine substituent influences it. beilstein-journals.orgacs.org
Reaction Pathways: Modeling the transition states and reaction energetics for derivatization and ring-opening reactions, providing insights into regioselectivity and stereoselectivity. rsc.orgresearchgate.net DFT studies can elucidate the mechanism of potential reactions, such as the ring-opening of an oxetane intermediate, and predict the influence of catalysts or solvent molecules on the activation barriers. researchgate.net
Experimental Studies: These computational predictions must be validated and complemented by experimental data.
Spectroscopic Analysis: In-depth NMR (multinuclear), IR, and mass spectrometry studies will confirm the structures of new derivatives.
X-ray Crystallography: Where possible, single-crystal X-ray diffraction will provide unambiguous proof of molecular structure and stereochemistry, offering valuable data on bond lengths, bond angles, and intermolecular interactions.
Kinetic Studies: Monitoring reaction rates under various conditions will help to elucidate reaction mechanisms and optimize catalytic processes.
Integration of Oxetane-Hydrazine Motifs into Advanced Material Science Applications
The unique properties of the oxetane and hydrazine moieties suggest that their combination could lead to novel advanced materials with tailored functionalities.
Energetic Materials: Both oxetanes and nitrogen-rich compounds are key components in modern energetic materials. uni-muenchen.de Oxetane derivatives like 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) are used as energetic binders in polymer-bonded explosives and propellants. mdpi.com The high nitrogen content and positive enthalpy of formation associated with hydrazine and its derivatives (e.g., tetrazoles) are also highly desirable. rsc.org Future research will likely focus on synthesizing this compound derivatives bearing additional explosophoric groups (e.g., nitro, azido) to create a new class of melt-castable energetic materials or high-performance energetic binders with improved thermal stability and insensitivity. nih.govuni-muenchen.de
Polymers and Crosslinkers: Oxetanes can undergo cationic ring-opening polymerization to form polyethers. rsc.org The hydrazine moiety, with its two nucleophilic nitrogen atoms, could act as a branching point or a reactive site for post-polymerization modification. This opens the door to creating novel polymer architectures, such as hyperbranched polymers or dendrimers. Additionally, oxetane-based crosslinkers are used to create robust, solvent-resistant polymer networks for applications like interlayers in polymer light-emitting diodes (PLEDs). instrumentalpolymer.comtandfonline.comtandfonline.com The this compound unit could be incorporated into multifunctional monomers to develop novel crosslinking agents for coatings, adhesives, and composites, potentially enhancing thermal stability and mechanical properties. radtech.orgresearchgate.net
Investigation of Unexplored Reactivity Modes of the Oxetane-Hydrazine Linkage
The interplay between the strained oxetane ring and the adjacent hydrazine group could give rise to novel and synthetically useful reactivity that is not simply the sum of its parts.
Ring-Opening and Ring-Expansion Reactions: The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions with a variety of nucleophiles, a process often activated by Lewis or Brønsted acids. beilstein-journals.orgmagtech.com.cn The intramolecular nitrogen atoms of the hydrazine could act as nucleophiles, potentially leading to novel rearrangement or ring-expansion products, such as substituted azetidines or larger nitrogen-containing heterocycles. The regioselectivity of these reactions—whether the nucleophile attacks the more or less substituted carbon of the oxetane—will be a key area of investigation. magtech.com.cn
Radical-Mediated Transformations: While nucleophilic reactions of oxetanes are well-studied, their reactivity as precursors for radical species is a more nascent field. researchgate.net Cobalt-catalyzed strategies have recently been developed to generate carbon-centered radicals via oxetane ring-opening. researchgate.net Future work could explore whether the this compound scaffold can undergo similar radical-mediated processes. This could involve radical addition to the hydrazine nitrogens or fragmentation pathways that generate novel radical intermediates, providing new synthetic disconnections for complex molecule synthesis. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(Oxetan-3-yl)methyl]hydrazine derivatives, and how can reaction conditions be optimized?
- Methodology :
- Condensation reactions : Use ethanol or acetic acid as solvents under reflux conditions to facilitate hydrazine intermediate formation (e.g., hydrazone derivatives) .
- Multi-step synthesis : Employ sequential reactions, such as coupling with aryl/heteroaryl hydrazines in the presence of HCl or sodium acetate buffer, to achieve target compounds .
- Green synthesis : Adopt heterogeneous conditions (e.g., two-step crystallization, neutralization with hydrazine hydrate) to minimize waste and improve yield .
Q. How can researchers characterize this compound derivatives to confirm structural integrity?
- Methodology :
- Spectroscopic techniques : Use -NMR and -NMR to verify hydrazine backbone and substituent positions.
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., acyl hydrazides) .
- Chromatography : Apply HPLC or GC-MS to assess purity and identify byproducts .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology :
- Exposure control : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, referencing NIOSH guidelines for hydrazine derivatives .
- Toxicity assessment : Monitor acute exposure risks (e.g., liver/kidney damage) using occupational health guidelines and AEGL values .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound decomposition pathways?
- Methodology :
- Mechanistic modeling : Calculate activation energies and transition states for decomposition steps (e.g., N–N bond cleavage) using DFT .
- Solvent effects : Simulate reaction environments to distinguish gas-phase vs. solution-phase decomposition mechanisms .
Q. What catalyst design strategies enhance hydrogen production from this compound decomposition?
- Methodology :
- Metallic catalysts : Test Ni-, Pd-, or Cu-based catalysts to optimize H selectivity and suppress NH byproducts .
- Surface engineering : Modify catalyst supports (e.g., oxides, carbides) to improve hydrazine adsorption and activation .
Q. How do structural modifications (e.g., oxetane rings) influence the reactivity of this compound in crosslinking reactions?
- Methodology :
- Crosslinking kinetics : Use DSC and TGA to study curing behavior in polymer matrices (e.g., polyurethane-acrylate hybrids) .
- Steric effects : Compare reactivity with bicyclic or alkyl-substituted hydrazines to assess steric hindrance impacts .
Q. What analytical approaches are effective in identifying byproducts from multi-step syntheses involving this compound?
- Methodology :
- Tandem MS : Detect low-abundance intermediates (e.g., hydrazones, carboxamides) in complex reaction mixtures .
- Isolation techniques : Use column chromatography or recrystallization to separate byproducts for structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
